3-Bromo-4-ethoxybenzyl alcohol
Overview
Description
3-Bromo-4-ethoxybenzyl alcohol: is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is also known by its IUPAC name, (3-bromo-4-ethoxyphenyl)methanol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4-ethoxybenzyl alcohol can be achieved through several methods. One common approach involves the bromination of 4-ethoxybenzyl alcohol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-4-ethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) .
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) .
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: 3-Bromo-4-ethoxybenzaldehyde or 3-Bromo-4-ethoxybenzoic acid.
Reduction: 3-Bromo-4-ethoxybenzyl alkane.
Substitution: 3-Methoxy-4-ethoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-4-ethoxybenzyl alcohol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes . Additionally, its bromine atom and hydroxyl group allow for hydrogen bonding and electrophilic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
4-Ethoxybenzyl alcohol: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-methoxybenzyl alcohol: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical properties and reactivity.
3-Bromo-4-hydroxybenzyl alcohol: Has a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness:
3-Bromo-4-ethoxybenzyl alcohol is unique due to the presence of both a bromine atom and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis and scientific research .
Properties
IUPAC Name |
(3-bromo-4-ethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLEQVUWMMZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728703 | |
Record name | (3-Bromo-4-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224720-05-1 | |
Record name | (3-Bromo-4-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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